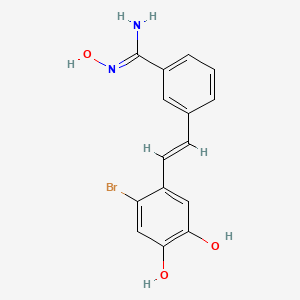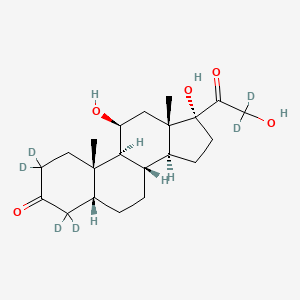
5beta-Dihydrocortisol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Dihydrocortisol-d6, also known as (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a deuterium-labeled derivative of 5beta-Dihydrocortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex, and plays a role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Dihydrocortisol-d6 involves the hydrogenation of cortisol to introduce deuterium atoms. The process typically includes the following steps:
Hydrogenation: Cortisol undergoes hydrogenation in the presence of a deuterium source, such as deuterium gas (D2), and a catalyst, often palladium on carbon (Pd/C).
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of cortisol are hydrogenated using industrial-scale reactors.
Purification and Quality Control: The product is purified through large-scale chromatography and subjected to rigorous quality control measures to ensure the desired isotopic purity and chemical integrity.
Chemical Reactions Analysis
Types of Reactions
5beta-Dihydrocortisol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Scientific Research Applications
5beta-Dihydrocortisol-d6 is utilized in a wide range of scientific research fields:
Chemistry: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: The compound is used to study the biological effects of glucocorticoids and their metabolites.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroid drugs.
Industry: It is employed in the development of new steroid-based pharmaceuticals and in quality control processes for steroid production.
Mechanism of Action
5beta-Dihydrocortisol-d6 exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the compound influences gene expression, leading to various downstream effects such as:
Anti-inflammatory Effects: Reduction in the production of pro-inflammatory cytokines.
Metabolic Effects: Regulation of glucose metabolism and immune response.
Cellular Effects: Modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5beta-Dihydrocortisol: The non-deuterated analog of 5beta-Dihydrocortisol-d6.
Cortisol: The parent compound from which this compound is derived.
5alpha-Dihydrocortisol: A similar compound with a different stereochemistry at the 5-position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts.
Analytical Precision: Enhanced accuracy in mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2 |
InChI Key |
ACSFOIGNUQUIGE-LQWLGBLNSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


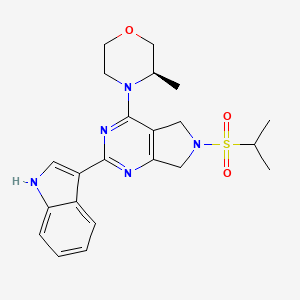

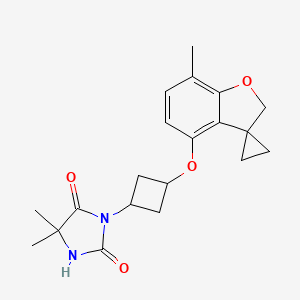
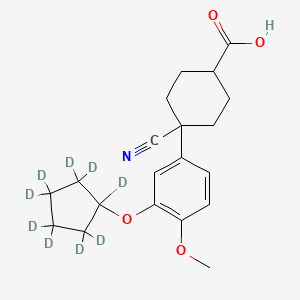
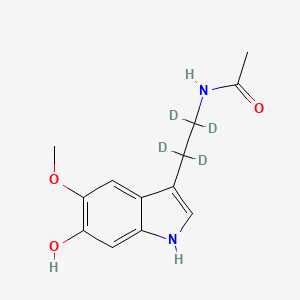


![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
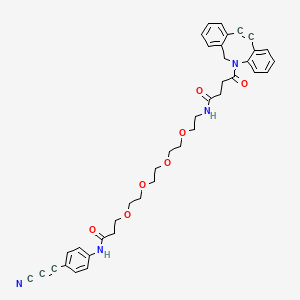
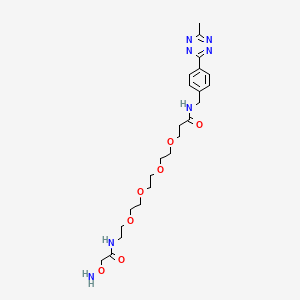
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)


